2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol
Description
The compound 2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol is a bis-Schiff base ligand featuring a biphenyl core with two hydroxyphenyl groups connected via imine linkages. The presence of both ONO donor sites (from hydroxyl and imine groups) enhances its chelating ability, making it relevant in materials science and medicinal chemistry .
Properties
CAS No. |
3172-43-8 |
|---|---|
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2/c29-25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30/h1-18,29-30H |
InChI Key |
VKLNOWFMZZJWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Catalytic Additives
-
Acetic Acid : Lowers pH, protonating the amine to enhance nucleophilicity.
-
Molecular Sieves : Absorb water, shifting equilibrium toward imine formation.
Optimized Conditions :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | Acetic Acid | 79 |
| Methanol | Molecular Sieves | 88 |
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under appropriate conditions.
Reduction: The imine group can be reduced to form amines using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine and phenol groups coordinate with metal centers, influencing the reactivity and stability of the resulting complexes . These interactions are crucial in its applications in catalysis and biological systems.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Selected Schiff Bases
Key Observations :
- Substituents like benzyloxy (BHIMP) or nitro groups () modulate solubility and electronic behavior. The nitro group in introduces intramolecular hydrogen bonding (O–H⋯N), stabilizing the planar conformation .
Table 2: Antioxidant and Antimicrobial Activities
Key Observations :
- BHIMP exhibits superior antioxidant activity due to electron-donating substituents stabilizing radical intermediates .
- Copper complexes of related ligands (e.g., [Cu(BHAP)]) show significantly lower IC₅₀ values than free ligands, highlighting the role of metal coordination in enhancing redox activity .
Crystallographic and Computational Insights
Table 3: Crystallographic Data
Key Observations :
Biological Activity
The compound 2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol , also known by its CAS number 3172-43-8, is a Schiff base characterized by a complex structure that includes a phenolic core and various substituents. This compound has garnered interest due to its potential biological activities, including antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 416.45 g/mol. The structural features include:
- Hydroxyl group (-OH) which contributes to antioxidant properties.
- Imine functionality (-C=N-) which is pivotal in biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activities of This compound can be categorized into several key areas:
Antibacterial Activity
Studies have demonstrated that Schiff bases, including this compound, possess antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MICs ranging from 15.625 μM to 125 μM .
- The mechanism of action typically involves inhibition of protein synthesis and disruption of nucleic acid production .
Antifungal Activity
The compound also shows promise in antifungal applications:
- It has been noted to surpass fluconazole in terms of anti-Candida activity, indicating strong potential against fungal infections .
- The presence of the hydroxyl group enhances its ability to donate hydrogen atoms, thus improving its antioxidant capacity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Hydroxyl Group : Enhances solubility and reactivity, contributing to antioxidant and antibacterial properties.
- Imine Linkage : Plays a crucial role in binding interactions with biological targets.
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds reveals varying degrees of activity:
| Compound Name | Structure | Unique Features | Antibacterial Activity (MIC) |
|---|---|---|---|
| 4-(4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenoxy)phenyl | Structure | Contains additional phenoxy groups enhancing solubility | MIC 15.625 μM |
| (E)-5-(benzyloxy)-2-{[(4-chlorophenyl)imino]methyl}phenol | Structure | Chlorinated variant affecting reactivity | MIC 62.5 μM |
| (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Structure | Cyclohexadiene structure providing different electronic properties | MIC 31.108 μM |
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activities of Schiff bases derived from similar structures:
- Synthesis and Characterization : A study demonstrated the synthesis of various Schiff bases from phenolic compounds and their subsequent evaluation against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
- Antifungal Mechanism : Research indicated that certain derivatives inhibited biofilm formation in Candida albicans, suggesting a quorum-sensing mediated mechanism .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example:
- Step 1 : Prepare the biphenyl-4-amine intermediate via Ullmann coupling or Suzuki-Miyaura cross-coupling .
- Step 2 : Condense 2-hydroxybenzaldehyde derivatives with the biphenyl-4-amine under reflux in ethanol or methanol, using glacial acetic acid as a catalyst. Reaction times vary between 12–24 hours at 60–80°C .
- Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 1–5 mol% acetic acid) to improve yields (typically 60–85%).
Table 1 : Synthesis Yield Under Different Conditions
| Solvent | Catalyst (AcOH) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 3 mol% | 70 | 78 |
| DMF | 5 mol% | 80 | 65 |
| Methanol | 1 mol% | 60 | 72 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm imine (C=N) bond formation (δ 8.3–8.7 ppm for ) and aromatic proton environments .
- X-ray Crystallography : Resolve tautomeric forms (enol-imine vs. keto-amine) and confirm stereochemistry of the E/Z configurations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 397.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of this compound?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model tautomeric stability and compare calculated NMR chemical shifts with experimental data .
- Variable Temperature NMR : Conduct -NMR at 25–100°C to observe dynamic equilibria between tautomers .
- Crystallographic Analysis : Use single-crystal X-ray diffraction to definitively assign the dominant tautomeric form in the solid state .
Q. What mechanistic insights exist for the compound’s reactivity in oxidation/reduction reactions?
- Methodological Answer :
- Oxidation : Treat with KMnO in acidic conditions to form quinone derivatives. Monitor via UV-Vis spectroscopy (λmax ~450 nm for quinones) .
- Reduction : Use NaBH in methanol to reduce the imine bond to an amine. Confirm conversion via IR loss of the C=N stretch (~1600 cm) .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates and propose intermediates .
Q. How can researchers design experiments to evaluate its biological activity against microbial targets?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Mechanistic Probes :
- Fluorescence Quenching : Study DNA binding via ethidium bromide displacement assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina .
Q. How does this compound compare to structurally similar Schiff bases in photophysical applications?
- Methodological Answer :
- Comparative Analysis :
- Absorption/Emission Spectra : Compare λmax (UV-Vis) and fluorescence quantum yields (e.g., vs. 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Introduce –NO or –Cl substituents to biphenyl rings and measure changes in redox potentials (cyclic voltammetry) .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
